Cletoquine-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H22ClN3O |

|---|---|

Molecular Weight |

311.84 g/mol |

IUPAC Name |

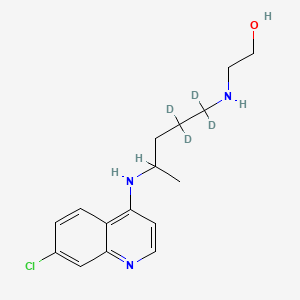

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i2D2,7D2 |

InChI Key |

XFICNUNWUREFDP-BRVWLQDISA-N |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Isotopic Complexity of Cletoquine-d4-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Cletoquine-d4-1, a deuterated analog of Cletoquine. Given the ambiguity in the precise isotopic labeling of the "-1" designation in commercially available standards and scientific literature, this document addresses the two prominently reported structural isomers of Cletoquine-d4.

Executive Summary

Cletoquine, a metabolite of the antimalarial and autoimmune therapeutic agent hydroxychloroquine, is a subject of ongoing research. Its deuterated isotopologue, Cletoquine-d4, serves as a crucial internal standard for pharmacokinetic and metabolic studies. However, the nomenclature "this compound" is not consistently defined, leading to potential confusion. This guide clarifies the chemical identity of the two primary Cletoquine-d4 isomers, presenting their structural and physicochemical properties. While detailed experimental protocols for their synthesis and comprehensive analytical data remain largely proprietary to commercial suppliers, this document compiles the available information to aid researchers in their study design and data interpretation.

Chemical Structure and Isotopic Labeling

Two distinct structural isomers of Cletoquine-d4 have been identified through chemical supplier catalogs and databases, each with a unique CAS number. The differentiation lies in the position of the four deuterium atoms.

Isomer A: Deuteration on the Ethanol Side Chain

-

Systematic Name: 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol[1]

-

Synonyms: Cletoquine-d4, (±)-Desethylhydroxychloroquine-d4, DHCQ-d4[1]

-

CAS Number: 1854126-47-8[1]

Isomer B: Deuteration on the Pentyl Chain

-

Systematic Name: 2-[[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]amino]ethanol[2][3]

-

Synonyms: Cletoquine 1,1,2,2-pentyl-d4[2]

-

CAS Number: 1216461-56-1 (for the free base, with the oxalate salt having CAS 1216461-57-2)[4]

The designation "this compound" has been used by some suppliers without explicit structural assignment, necessitating careful verification by researchers based on the CAS number provided with their specific standard.

Physicochemical and Analytical Data

Quantitative data for Cletoquine-d4 isomers is primarily available through commercial suppliers. The following table summarizes the key properties for both identified structures.

| Property | Isomer A (ethan-d4) | Isomer B (pentyl-d4) |

| Molecular Formula | C₁₆H₁₈D₄ClN₃O | C₁₆H₁₈D₄ClN₃O |

| Molecular Weight | 311.8 g/mol [1] | 311.84 g/mol [2] |

| CAS Number | 1854126-47-8[1] | 1216461-56-1 (free base) |

| Purity | ≥95% (Chemical Purity)[5] | >95% (HPLC)[2] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄); ≤1% d₀[5] | Not explicitly specified |

| Appearance | Solid[5] | Light Brown Syrup[6] |

| Solubility | Soluble in Methanol, DMSO, and Dimethyl Formamide[5] | Soluble in Methanol[6] |

Structural Visualization

The chemical structures of the two Cletoquine-d4 isomers are depicted below.

Figure 1: Chemical structure of Cletoquine-d4 (ethan-d4).

Figure 2: Chemical structure of Cletoquine-d4 (pentyl-d4).

Experimental Protocols

The synthesis would likely involve the coupling of 4,7-dichloroquinoline with a deuterated side chain. For Isomer A, this would be a pentylamine derivative with a deuterated ethanolamine moiety. For Isomer B, the starting material would be a deuterated pentylamine derivative.

Researchers requiring detailed synthetic procedures are advised to consult with specialized chemical synthesis providers.

Logical Workflow for Isomer Identification

For researchers working with a commercial standard of "this compound", the following workflow is recommended to ascertain the precise isotopic labeling pattern.

Figure 3: Workflow for identifying the specific isomer of Cletoquine-d4.

Conclusion

The term "this compound" lacks a universally accepted, precise structural definition. Researchers and drug development professionals should be aware of the two primary deuterated isomers of Cletoquine and rely on the specific CAS number to identify the compound they are working with. While a comprehensive public repository of experimental and analytical data is not available, the information compiled in this guide provides a foundational understanding of these important research compounds. For definitive structural confirmation, independent analytical verification is recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]

- 3. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]

- 4. kmpharma.in [kmpharma.in]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Miscela di impurità sintetica di HCQS CAS#: N/A • ChemWhat | Database di prodotti chimici e biologici [chemwhat.it]

A Technical Guide to the Synthesis and Characterization of Deuterated Chloroquine as a Model for Novel Isotopic Standards

Disclaimer: The compound "Cletoquine-d4-1" does not correspond to a known chemical entity in publicly available scientific literature. This guide, therefore, details the synthesis and characterization of Chloroquine-d4 , a well-understood analogue, to serve as a practical model for researchers, scientists, and drug development professionals interested in the creation of deuterated internal standards for quinoline-based compounds.

Introduction

The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using mass spectrometry. These standards, where one or more atoms are replaced with a heavier isotope (e.g., deuterium for hydrogen), exhibit nearly identical chemical and physical properties to the analyte of interest but are distinguishable by their mass. This allows for precise correction of matrix effects and variations in sample processing and instrument response.

This whitepaper provides a comprehensive technical overview of a plausible synthetic route and detailed characterization of Chloroquine-d4, a deuterated analogue of the widely known antimalarial drug, Chloroquine. The methodologies and data presented herein serve as a robust framework for the development of other deuterated quinoline-containing compounds.

Synthesis of Chloroquine-d4

The synthesis of Chloroquine-d4 can be achieved via a reductive amination pathway, starting from 4,7-dichloroquinoline and a deuterated side-chain precursor. The proposed synthetic scheme is designed for efficiency and isotopic purity.

Synthetic Workflow

The overall workflow for the synthesis and purification of Chloroquine-d4 is depicted below. This process involves the synthesis of a deuterated intermediate followed by its coupling to the quinoline core and subsequent purification.

Experimental Protocol: Synthesis of Chloroquine-d4

Step 1: Synthesis of 4-chloro-N,N-diethyl-d4-butan-1-amine

-

To a solution of diethyl-d4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under a nitrogen atmosphere, add potassium carbonate (2.5 eq).

-

Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60°C and maintain for 16 hours, monitoring by TLC or GC-MS for the disappearance of the starting materials.

-

After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Coupling to form Chloroquine-d4

-

In a sealed reaction vessel, combine 4,7-dichloroquinoline (1.0 eq), 4-chloro-N,N-diethyl-d4-butan-1-amine (1.1 eq), and phenol (1.5 eq) as a solvent and catalyst.

-

Heat the mixture to 130°C for 8 hours. Monitor the reaction progress by HPLC-MS.

-

Upon completion, cool the mixture and dissolve it in 1 M hydrochloric acid.

-

Wash the aqueous solution with diethyl ether (3x) to remove phenol.

-

Basify the aqueous layer to pH > 10 with 4 M NaOH, resulting in the precipitation of the crude Chloroquine-d4 free base.

-

Extract the product into dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 3: Purification and Salt Formation

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/triethylamine (e.g., 95:4:1).

-

Combine the pure fractions and concentrate to yield Chloroquine-d4 as a viscous oil.

-

Dissolve the pure base in ethanol and add a stoichiometric amount of phosphoric acid (0.5 eq for the diphosphate salt) dissolved in ethanol.

-

Stir the mixture to allow for precipitation of the diphosphate salt.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Chloroquine-d4 diphosphate as a white to off-white powder.

Characterization of Chloroquine-d4

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.

Characterization Workflow

The following diagram illustrates the logical flow of analytical techniques used to characterize the final product.

Summary of Characterization Data

The following tables summarize the expected analytical data for Chloroquine-d4.

Table 1: Mass Spectrometry Data

| Parameter | Expected Value |

| Chemical Formula | C₁₈H₂₂D₄ClN₃ |

| Monoisotopic Mass | 323.2149 |

| Observed [M+H]⁺ | 324.2228 |

| Isotopic Enrichment | > 98% |

Table 2: ¹H NMR Spectroscopy Data (400 MHz, D₂O) Note: Signals for the deuterated positions on the ethyl groups will be absent.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.35 | d | 1H | H-2 |

| 7.95 | d | 1H | H-5 |

| 7.50 | dd | 1H | H-6 |

| 7.45 | d | 1H | H-8 |

| 6.80 | d | 1H | H-3 |

| 4.00 | t | 2H | -CH₂-N(quinoline) |

| 3.20 | m | 2H | -CH₂-N(ethyl)₂ |

| 1.90 | m | 4H | -CH₂-CH₂- |

Table 3: HPLC Purity Analysis

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity | ≥ 98.5% |

Mechanism of Action: A Signaling Pathway Perspective

Chloroquine's primary mechanism of action against malaria involves the disruption of hemoglobin detoxification in the parasite's digestive vacuole. This process is illustrated below.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of Chloroquine-d4, serving as a model for the development of deuterated internal standards for analytical and metabolic studies. The detailed protocols, expected data, and workflow diagrams provide a comprehensive resource for researchers in drug development and bioanalysis, enabling the generation of high-purity, well-characterized reagents essential for accurate quantification.

An In-depth Technical Guide to the Physical and Chemical Properties of Cletoquine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cletoquine-d4, the deuterated analog of Cletoquine (desethylhydroxychloroquine), serves as a critical internal standard for the accurate quantification of hydroxychloroquine and its metabolites in complex biological matrices. As a major active metabolite of the widely used antimalarial and immunomodulatory drug hydroxychloroquine, understanding the physicochemical properties and biological context of Cletoquine is paramount for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This technical guide provides a comprehensive overview of the physical and chemical properties of Cletoquine-d4, detailed experimental protocols for its synthesis and use in analytical methods, and an exploration of the signaling pathways influenced by its parent compound, Chloroquine, which are likely shared by this active metabolite.

Physical and Chemical Properties

Cletoquine-d4 is a stable isotope-labeled version of Cletoquine, designed for use in mass spectrometry-based analytical methods. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for precise and accurate quantification.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | 2-[[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]amino]ethanol | [1][2] |

| Synonyms | [2H4] Desethylhydroxychloroquine, Cletoquine 1,1,2,2-pentyl-d4 | [1][3] |

| Molecular Formula | C16D4H18ClN3O | [1] |

| Molecular Weight | 311.84 g/mol | [1] |

| Exact Mass | 311.1702 | [1] |

| CAS Number | 1216461-57-2 | [2] |

| Alternate CAS Number | 4298-15-1 | [1] |

| Purity (HPLC) | >95% | [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [4] |

| Appearance | Light Brown Syrup | [5] |

| Solubility | Soluble in Methanol, DMF, DMSO | [4][5] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Synthesis of Cletoquine-d4 ([2H4] Desethylhydroxychloroquine)

The synthesis of Cletoquine-d4 involves a multi-step process starting from commercially available reagents. The following protocol is adapted from the synthesis of deuterated chloroquine and hydroxychloroquine metabolites.[3]

Step 1: Synthesis of [2H4]2-(ethylamino)ethanol A stirred solution of [2H4]2-bromoethanol and an excess of ethylamine in an ethanol/water mixture is heated. The solution is then cooled and acidified with concentrated HCl. After purification, [2H4]2-(ethylamino)ethanol is obtained.

Step 2: Synthesis of 4-(7-chloroquinolin-4-ylamino)pentan-1-ol 4,7-dichloroquinoline is reacted with 5-amino-2-pentanol at an elevated temperature. The reaction mixture is then cooled and poured into water to induce crystallization. The crude product is collected and recrystallized to yield 4-(7-chloroquinolin-4-ylamino)pentan-1-ol.

Step 3: Synthesis of [2H4] Desethylhydroxychloroquine (Cletoquine-d4) The intermediate from Step 2 is reacted with the deuterated aminoethanol from Step 1 to yield the final product, Cletoquine-d4.

Analytical Characterization:

-

HPLC: The chemical purity of the synthesized Cletoquine-d4 should be assessed using High-Performance Liquid Chromatography (HPLC). A purity of >98% is expected.[3]

-

Mass Spectrometry (MS): The isotopic enrichment is confirmed by mass spectrometry. An enrichment of over 98% for the d4 species is expected.[3]

Experimental Workflow: Quantification of Hydroxychloroquine and its Metabolites using Cletoquine-d4 as an Internal Standard

Cletoquine-d4 is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of hydroxychloroquine and its metabolites in biological samples such as whole blood, plasma, or urine.[2][6][7]

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of the biological sample (e.g., whole blood), add 200 µL of a solution of acetonitrile containing a known concentration of Cletoquine-d4 (e.g., 100 ng/mL).[7]

-

Vortex the mixture vigorously for 3 minutes to precipitate proteins.

-

Centrifuge the mixture at high speed (e.g., 14,500 x g) for 10 minutes at room temperature.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 or C8 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.2% formic acid and 10 mmol/L ammonium acetate in water) and an organic component (e.g., methanol).[6][7]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions for the analytes and the internal standard are optimized for sensitivity and specificity.

dot

Caption: Experimental workflow for the quantification of analytes using an internal standard.

Biological Context and Signaling Pathways

Cletoquine is an active metabolite of hydroxychloroquine, formed in the liver by cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[8] As a derivative of chloroquine, it is expected to share similar biological activities, including antimalarial and potential antiviral and anticancer effects. The mechanisms of action of chloroquine and hydroxychloroquine have been studied extensively and are likely relevant to the biological function of Cletoquine.

Inhibition of Autophagy

A primary mechanism of action for chloroquine and its analogs is the inhibition of autophagy, a cellular process for degrading and recycling cellular components. Chloroquine, as a weak base, accumulates in the acidic environment of lysosomes, raising their pH. This inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagic degradation.[9][10][11] This disruption of autophagy is a key factor in its anticancer effects.

dot

Caption: Inhibition of autophagosome-lysosome fusion by Cletoquine/Chloroquine.

Modulation of Inflammatory Signaling Pathways

Chloroquine and its derivatives are known to modulate various inflammatory signaling pathways, which contributes to their use in autoimmune diseases.

-

MAPK Pathway: Chloroquine has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway. It can inhibit the phosphorylation of ERK1/2 by deactivating the upstream kinase Raf. This interference with ERK activation may contribute to its anti-inflammatory effects.

-

PI3K/AKT Pathway: Chloroquine can inhibit the PI3K/AKT signaling pathway, which is often aberrantly activated in cancer and plays a crucial role in cell survival and proliferation. By inhibiting this pathway, chloroquine can promote apoptosis in cancer cells.

dot

References

- 1. Cletoquine, (R)- | C16H22ClN3O | CID 37888190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. caymanchem.com [caymanchem.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

Cletoquine-d4-1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cletoquine-d4, a deuterated analog of Cletoquine (Desethylhydroxychloroquine). It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. This document outlines its core properties, relevant experimental methodologies, and the biological pathways associated with its parent compound.

Core Properties of Cletoquine-d4

Cletoquine-d4 is the isotopically labeled form of Cletoquine, an active metabolite of the antimalarial and immunomodulatory drug, Hydroxychloroquine. The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays.

| Property | Value | References |

| CAS Number | 1854126-47-8 | [1][2] |

| Molecular Formula | C₁₆H₁₈D₄ClN₃O | [1] |

| Molecular Weight | 311.84 g/mol | [3][4] |

| Synonyms | Desethyl Hydroxychloroquine-d4, (±)-Desethylhydroxychloroquine-d4, DHCQ-d4 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Primary Use | Internal standard for quantification of Cletoquine (Desethylhydroxychloroquine) | [1] |

Metabolic Pathway of Hydroxychloroquine

Cletoquine is a major active metabolite of Hydroxychloroquine. The metabolic conversion primarily occurs in the liver, mediated by the Cytochrome P450 (CYP) enzyme system. This biotransformation is a critical aspect of the pharmacokinetics of Hydroxychloroquine.[5][6]

Mechanism of Action: Immunomodulatory Signaling Pathways

The therapeutic effects of Hydroxychloroquine and its active metabolite, Cletoquine, in autoimmune diseases are attributed to their interference with several key immunological pathways. A primary mechanism involves the accumulation in acidic intracellular compartments like lysosomes and endosomes, leading to an increase in pH. This disruption inhibits processes such as antigen presentation and Toll-like receptor (TLR) signaling.[1][3][4]

Experimental Protocols

Cletoquine-d4 is instrumental as an internal standard for the accurate quantification of Cletoquine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Cletoquine in Human Plasma using LC-MS/MS

This protocol is a representative example based on established methodologies for the analysis of Hydroxychloroquine and its metabolites.[7][8][9]

1. Sample Preparation:

-

To a 20 µL aliquot of human plasma, add the internal standard solution (Cletoquine-d4).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis. Alternative extraction methods like solid-phase extraction can also be employed.[8]

2. Liquid Chromatography (LC):

-

Column: A PFP (pentafluorophenyl) column or a C8 column is often used for separation.[8][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Flow Rate: A flow rate in the range of 0.25-0.50 mL/min is common.[10][11]

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization in positive mode (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

-

MRM Transitions:

4. Quantification:

-

The concentration of Cletoquine is determined by calculating the peak area ratio of the analyte to the internal standard (Cletoquine-d4) and comparing it against a calibration curve prepared with known concentrations of the analyte.

Experimental Workflow Diagram

References

- 1. droracle.ai [droracle.ai]

- 2. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sdpomf.com [sdpomf.com]

- 4. primo.rowan.edu [primo.rowan.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]

An In-depth Technical Guide to the Mechanism of Action of Cletoquine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cletoquine, also known as desethylhydroxychloroquine, is a primary active metabolite of the well-known antimalarial and immunomodulatory drug, hydroxychloroquine. While direct research on Cletoquine is limited, its mechanism of action is understood to closely mirror that of its parent compound and the related drug, chloroquine. This guide synthesizes the current understanding of Cletoquine's mechanism of action, drawing from extensive research on chloroquine and hydroxychloroquine. It delves into the core mechanisms of lysosomotropism and immunomodulation via Toll-like receptor (TLR) signaling. Furthermore, this guide explores the theoretical implications of deuterating Cletoquine, a strategy aimed at enhancing its pharmacokinetic profile. This document is intended to serve as a comprehensive resource, providing detailed experimental methodologies, quantitative data, and visual representations of the relevant biological pathways to facilitate further research and drug development efforts in this area.

Introduction

Cletoquine is formed in the liver through the metabolism of hydroxychloroquine by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8. As an active metabolite, it contributes to the overall therapeutic effects and toxicities observed with hydroxychloroquine administration. The primary mechanism of action of the 4-aminoquinoline drug class, to which Cletoquine belongs, is centered on their ability to accumulate in acidic intracellular organelles, most notably lysosomes. This accumulation leads to a cascade of downstream effects, including the inhibition of autophagy and modulation of inflammatory pathways.

The concept of deuteration involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen. This modification can significantly alter the metabolic rate of a drug, typically slowing it down due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. While no studies on a deuterated analog of Cletoquine have been published, this guide will extrapolate the potential pharmacokinetic and pharmacodynamic consequences based on established principles of drug deuteration.

Core Mechanism of Action of Cletoquine

The mechanism of action of Cletoquine can be broadly categorized into two interconnected processes: lysosomotropism and immunomodulation.

Lysosomotropism and Autophagy Inhibition

Cletoquine, as a weak base, readily crosses cell membranes in its unprotonated state. Upon entering the acidic environment of lysosomes (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation at high concentrations. This sequestration has two major consequences:

-

Increased Lysosomal pH: The accumulation of the basic Cletoquine molecule raises the pH of the lysosome. This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases, which are crucial for the degradation of cellular waste products and pathogens.

-

Inhibition of Autophagy: Autophagy is a cellular process for the degradation and recycling of damaged organelles and proteins. It involves the formation of autophagosomes that fuse with lysosomes to form autolysosomes, where the contents are degraded. Cletoquine is thought to inhibit the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagic process. This leads to an accumulation of autophagosomes within the cell.[1][2][3][4]

Immunomodulation via Toll-Like Receptor (TLR) Signaling

Toll-like receptors are a class of proteins that play a key role in the innate immune system. Endosomal TLRs, such as TLR3, TLR7, TLR8, and particularly TLR9, recognize nucleic acids from pathogens. The activation of these TLRs triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines.[5]

Cletoquine, by accumulating in endosomes and lysosomes and increasing their pH, can interfere with TLR signaling. The binding of nucleic acid ligands to their respective TLRs is pH-dependent. By altering the endosomal pH, Cletoquine can inhibit the activation of TLR9, which recognizes unmethylated CpG DNA sequences found in bacteria and viruses.[6][7][8][9] This inhibition of TLR9 signaling is thought to be a major contributor to the anti-inflammatory and immunomodulatory effects of hydroxychloroquine and, by extension, Cletoquine in autoimmune diseases like lupus erythematosus and rheumatoid arthritis.

The Deuterated Analog of Cletoquine: A Mechanistic Perspective

While a deuterated version of Cletoquine has not been synthesized or studied, its potential properties can be predicted based on the principles of the kinetic isotope effect.

Metabolism of Cletoquine

Cletoquine is produced from hydroxychloroquine via N-deethylation, a process catalyzed by CYP450 enzymes. The ethyl group attached to the nitrogen atom in the side chain is a primary site of metabolism.

Predicted Effects of Deuteration

Deuterating the ethyl group of Cletoquine (or its precursor, hydroxychloroquine) would involve replacing the hydrogen atoms on this group with deuterium. This would result in a stronger carbon-deuterium bond.

-

Slower Metabolism: The cleavage of the C-D bond by CYP450 enzymes would be slower than the cleavage of the C-H bond. This would lead to a reduced rate of metabolism of the deuterated Cletoquine.

-

Increased Half-life and Exposure: A slower metabolism would result in a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC).

-

Potentially Altered Metabolite Profile: Slower metabolism at the deuterated site might lead to an increase in metabolism at other sites, a phenomenon known as "metabolic switching." This could potentially lead to the formation of different metabolites with their own pharmacological and toxicological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Desethylhydroxychloroquine-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylhydroxychloroquine-d4 is the deuterated form of desethylhydroxychloroquine, the primary active metabolite of the well-established anti-malarial and immunomodulatory drug, hydroxychloroquine (HCQ). Due to its structural similarity, the biological activity of desethylhydroxychloroquine is presumed to be comparable to that of its parent compound. The deuteration in Desethylhydroxychloroquine-d4 makes it an ideal internal standard for pharmacokinetic and metabolic studies involving the quantification of desethylhydroxychloroquine using mass spectrometry-based methods.[1][2] This document provides a comprehensive technical guide to the core biological activities of this compound, with the understanding that the functional data is primarily derived from studies on hydroxychloroquine and its non-deuterated metabolite. A patent has suggested that desethylhydroxychloroquine may offer a therapeutic advantage by providing anti-inflammatory activity with potentially reduced retinal toxicity compared to HCQ.[3]

Core Mechanism of Action: Lysosomotropism and Immune Modulation

The fundamental mechanism of action for hydroxychloroquine and its metabolites is their lysosomotropic nature. As weak bases, they freely cross cell membranes and accumulate in acidic intracellular compartments, most notably lysosomes.[4] This accumulation leads to an increase in the lysosomal pH, which in turn disrupts the function of acid-dependent enzymes. This disruption has several downstream consequences that underpin the compound's biological effects.[5]

Quantitative Data on Biological Activity

While specific quantitative bioactivity data for Desethylhydroxychloroquine is not extensively available in public literature, the activity of the parent compound, hydroxychloroquine, serves as a strong surrogate. The following table summarizes key quantitative findings from in vitro studies of hydroxychloroquine.

| Biological Target/Process | Assay System | Readout | Test Compound | IC50/EC50/Concentration | Reference |

| Immunomodulation | |||||

| Toll-like Receptor (TLR) Signaling | In vitro cell-based assays | Cytokine production | Hydroxychloroquine | ~3 µM (effective concentration for TLR inhibition) | [4] |

| Th17-related Cytokine Production | PMA/Ionomycin-stimulated PBMCs | IL-6, IL-17, IL-22 levels | Hydroxychloroquine | 100 µM (concentration for significant inhibition) | [6] |

| Antiviral Activity | |||||

| SARS-CoV-2 Replication | Vero E6 cells | Viral replication | Hydroxychloroquine | 4-17 µM (IC50) | [4] |

| Anticancer Activity | |||||

| Cell Viability | HuCCT-1 Cholangiocarcinoma cells | Cell proliferation | Hydroxychloroquine | 168.4 ± 23.4 µM (IC50) | [7] |

| Cell Viability | CCLP-1 Cholangiocarcinoma cells | Cell proliferation | Hydroxychloroquine | 113.36 ± 14.06 µM (IC50) | [7] |

Signaling Pathways and Experimental Workflows

Toll-like Receptor (TLR) Signaling Inhibition

Desethylhydroxychloroquine, like HCQ, is known to inhibit endosomal Toll-like receptors, particularly TLR7 and TLR9, which are crucial sensors of nucleic acids in the innate immune system. By increasing the pH of the endosome, it is thought to interfere with TLR activation and subsequent downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[4]

Caption: Inhibition of TLR9 signaling by Desethylhydroxychloroquine.

Autophagy Inhibition Workflow

The accumulation of Desethylhydroxychloroquine in lysosomes also impairs the process of autophagy, a cellular recycling mechanism. It inhibits the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This can be visualized and quantified in experimental settings.

Caption: Workflow for autophagy inhibition assessment.

Detailed Experimental Protocols

Cytokine Release Assay

Objective: To measure the inhibitory effect of a compound on the release of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.

-

Compound Treatment: Prepare serial dilutions of Desethylhydroxychloroquine-d4 (or a reference compound like hydroxychloroquine) and add to the cells. Include a vehicle control.

-

Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with a TLR agonist such as Lipopolysaccharide (LPS) for TLR4 or CpG ODN for TLR9.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[7]

Autophagy Inhibition Assay (Immunofluorescence)

Objective: To visualize the accumulation of autophagosomes as a marker of autophagy inhibition.

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HeLa or a cancer cell line) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with Desethylhydroxychloroquine-d4 at various concentrations for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Antibody Staining: Incubate the cells with a primary antibody against LC3B, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of LC3B puncta per cell. An increase in puncta indicates the accumulation of autophagosomes and thus, inhibition of autophagic flux.[7]

Conclusion

Desethylhydroxychloroquine-d4 is a critical tool for the precise quantification of the active metabolite of hydroxychloroquine. Its biological activity, inferred from its non-deuterated counterpart and parent compound, centers on its lysosomotropic properties, leading to the disruption of lysosomal function. This results in potent immunomodulatory effects, primarily through the inhibition of endosomal Toll-like receptor signaling and the modulation of autophagy. The quantitative data and experimental protocols provided herein, while largely based on hydroxychloroquine, offer a solid foundation for researchers and drug development professionals to investigate the nuanced biological roles of this important metabolite. Further studies are warranted to delineate the specific activity profile of Desethylhydroxychloroquine to fully understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 3. WO2014144944A1 - Desethylhydroxychloroquine for the treatment of diseases associated with inflammation - Google Patents [patents.google.com]

- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Chloroquine and Hydroxychloroquine on Cytokine Release Syndrome in Patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]

Cletoquine-d4: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cletoquine-d4, a deuterated analog of Cletoquine and an active metabolite of Hydroxychloroquine. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and drug development settings.

Core Stability and Storage Data

Cletoquine-d4, also known as (±)-Desethylhydroxychloroquine-d4 or DHCQ-d4, requires specific storage conditions to maintain its integrity over time.[1][2] The following table summarizes the key stability and storage parameters based on available data.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1][3][4] |

| Long-term Stability | ≥ 4 years at -20°C | [1] |

| Shipping Temperature | Room temperature (for continental US) | [1][2][3] |

| Product Format | Neat solid | [3][4] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol | [1] |

Physicochemical Properties

Understanding the physicochemical properties of Cletoquine-d4 is essential for its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| Synonyms | (±)-Desethylhydroxychloroquine-d4, DHCQ-d4 | [1][2] |

| Purity | >95% (HPLC) or ≥99% deuterated forms | [1][3][4] |

Insights from Parent Compound Stability Studies

While specific, in-depth stability studies on Cletoquine-d4 are not extensively published, valuable insights can be drawn from studies on its non-deuterated parent compound, Cletoquine (Desethylhydroxychloroquine), and the closely related drug, Chloroquine. These studies help to predict potential degradation pathways and inform appropriate handling procedures for Cletoquine-d4.

Chloroquine and Hydroxychloroquine Stability Profile

Forced degradation studies on Chloroquine and Hydroxychloroquine have revealed key vulnerabilities:

| Stress Condition | Observed Effect | Source(s) |

| Alkaline Hydrolysis | Susceptible to degradation. | [2][4][5][6] |

| Oxidative Stress (H₂O₂) | Susceptible to degradation. | [2][4][5][6][7] |

| Acidic Conditions | Generally stable. | [2][4] |

| Heat | Generally stable. | [2][4] |

| Light | Generally stable. | [2][4] |

| pH (in solution) | Stable in solutions with a pH of 4.0 to 6.5. | [8] |

A study on an oral suspension of Hydroxychloroquine demonstrated both chemical and microbiological stability for at least six months at both refrigerated and ambient temperatures.[7][9][10]

Considerations for Deuterated Compound Stability

The introduction of deuterium in place of hydrogen atoms can enhance the metabolic stability of a drug.[11] However, it also necessitates specific considerations during stability testing as mandated by regulatory bodies.

Key stability testing considerations for deuterated active pharmaceutical ingredients (APIs) include:

-

Comprehensive Stability Reports: Detailed documentation of stability under various conditions.[12]

-

Isotopic Purity Data: Assessment of the integrity of the deuterium labeling over time.[12]

-

Impurity Profiling: Identification and quantification of any degradation products or other impurities.[12]

-

ICH Q1A(R2) Guidelines: Adherence to established guidelines for forced degradation studies, including long-term, accelerated, and stress testing.[12]

-

Analytical Methodology: Utilization of sensitive and specific analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for accurate analysis.[12][13]

Experimental Protocols: A General Framework

While specific experimental protocols for Cletoquine-d4 stability are not publicly available, a general workflow for conducting such studies can be inferred from established practices for related compounds and deuterated drugs.

Forced Degradation Study Workflow

This diagram illustrates a typical workflow for a forced degradation study, essential for identifying potential degradation products and pathways.

Signaling Pathway of Parent Compound Metabolism

Cletoquine is an active metabolite of Hydroxychloroquine, formed in the liver through enzymatic processes. Understanding this metabolic pathway is relevant to the in vivo stability and behavior of Cletoquine-d4.

Summary and Recommendations

Based on the available data, Cletoquine-d4 is a stable compound when stored under the recommended conditions of -20°C in a tightly sealed container, protected from moisture. For experimental use, solutions should be prepared fresh in appropriate solvents like DMF, DMSO, or Methanol.

Given the susceptibility of the parent compounds to alkaline and oxidative degradation, it is prudent to avoid exposing Cletoquine-d4 to basic conditions or strong oxidizing agents. Any comprehensive stability study on Cletoquine-d4 should follow ICH guidelines and employ robust analytical methods to assess both chemical purity and isotopic integrity. This will ensure the generation of reliable and reproducible data in research and development applications.

References

- 1. Stability of chloroquine in an extemporaneously prepared suspension stored at three temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Stability-indicating UV-spectrophotometric assay of chloroquine phosphate in pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Commercial suppliers of Cletoquine-d4-1 for research

It appears you have provided a detailed set of instructions for formatting a response, including data presentation, experimental protocols, and specific visualization requirements using Graphviz. However, the core topic for the technical guide or whitepaper, "Commercial suppliers of Cletoquine-d4-1 for research," seems to be a starting point for a much broader request.

To proceed with generating the in-depth technical guide you've outlined, please provide the specific subject or area of research related to this compound that you want the guide to focus on. For instance, are you interested in its use in:

-

Pharmacokinetic studies?

-

Metabolism research?

-

As an internal standard in analytical chemistry?

-

A specific signaling pathway or disease model?

Once you clarify the central theme, I can conduct the necessary research to find relevant quantitative data, experimental protocols, and signaling pathways to construct the comprehensive guide you have requested, complete with the specified tables and Graphviz diagrams.

Technical Guide on the Safe Handling and Use of Cletoquine-d4-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always refer to the manufacturer's SDS for complete and up-to-date safety information. The safety and handling precautions for Cletoquine-d4-1 should be considered analogous to its non-deuterated parent compounds, Cletoquine and Hydroxychloroquine, due to limited specific data on the deuterated analog.

Introduction

This compound, also known as Desethylhydroxychloroquine-d4, is a deuterated analog of Cletoquine, a major active metabolite of the antimalarial and immunomodulatory drug Hydroxychloroquine. Its primary application in a research setting is as an internal standard for the quantification of Cletoquine and Hydroxychloroquine in biological matrices using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass signature, allowing for accurate and precise measurement in pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

This guide provides a comprehensive overview of the available safety data, handling precautions, and a representative experimental workflow relevant to the use of this compound in a laboratory setting.

Safety Data and Hazard Information

Due to the limited availability of a specific Safety Data Sheet for this compound, the following information is compiled from the SDS of Desethyl Hydroxychloroquine-d4, Hydroxychloroquine, and Chloroquine. The hazards associated with this compound are expected to be similar.

GHS Hazard Classification

The following table summarizes the anticipated GHS hazard classifications for this compound, based on data from its analogs.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Toxicological Data (Oral LD50)

Quantitative toxicity data for this compound is not available. The following data is for the parent compound, Chloroquine phosphate.

| Substance | Test Animal | Oral LD50 |

| Chloroquine phosphate | Mouse | 500 mg/kg[3] |

| Chloroquine phosphate | Rat | 623 mg/kg[3] |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure and potential health risks. The following precautions should be strictly followed.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[4][5]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side shields or goggles.[4] | To prevent eye contact with dust or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact. |

| Lab coat.[6] | To protect personal clothing and skin. | |

| Respiratory Protection | NIOSH-approved respirator with a dust filter if ventilation is inadequate or when handling large quantities of powder.[3][5] | To prevent inhalation of airborne particles. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in areas where the compound is handled.[7]

-

Wash hands thoroughly after handling.[7]

Accidental Release and First Aid Measures

Accidental Release

-

Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent.

-

Major Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.[7]

First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3] |

Experimental Protocols: Bioanalytical Method for Quantification in Biological Matrices

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Hydroxychloroquine and its metabolites. Below is a representative protocol adapted from published bioanalytical methods.[8][9]

Objective

To determine the concentration of Hydroxychloroquine and its major metabolite, Desethylhydroxychloroquine (Cletoquine), in a biological matrix (e.g., whole blood, plasma) using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents

-

This compound (Internal Standard)

-

Hydroxychloroquine and Desethylhydroxychloroquine analytical standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (e.g., human whole blood)

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological sample (standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of acetonitrile containing the internal standard, this compound (e.g., at 100 ng/mL).

-

Vortex the mixture vigorously for 3 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,500 x g) for 10 minutes at room temperature.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 or similar reversed-phase column (e.g., ZORBAX SB-C8, 3.5 µm, 2.1 × 150 mm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode.[9] |

| MS Detection | Multiple Reaction Monitoring (MRM).[9] |

| MRM Transitions | Hydroxychloroquine: m/z 336 → 247[9]Desethylhydroxychloroquine (Cletoquine): m/z 308 → 247this compound (Internal Standard): m/z 312 → 251 |

Data Analysis

-

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for the quantification of Hydroxychloroquine using this compound.

Signaling Pathway of Hydroxychloroquine

Caption: Mechanism of action of Hydroxychloroquine, the parent compound of Cletoquine.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]

- 5. scispace.com [scispace.com]

- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 7. research.monash.edu [research.monash.edu]

- 8. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilization of Chloroquine-d4 as an Internal Standard for the Quantitative Analysis of Chloroquine by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the protocol for using Chloroquine-d4 as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) based quantification of chloroquine in biological matrices. The use of a stable isotope-labeled internal standard like Chloroquine-d4 is crucial for achieving accurate and precise measurements by compensating for variability in sample preparation and instrument response.[1][2][3] This document provides comprehensive experimental procedures, data presentation, and workflow diagrams to guide researchers in implementing this method.

Introduction

Chloroquine is an antimalarial drug that has also been investigated for other therapeutic applications.[4] Accurate determination of its concentration in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for bioanalysis.[5] The use of a stable isotope-labeled internal standard, such as Chloroquine-d4, is the preferred method to ensure the reliability of quantitative LC-MS assays.[2][6] Chloroquine-d4 is chemically identical to chloroquine, ensuring it co-elutes during chromatography and exhibits similar ionization behavior, yet it is distinguishable by its higher mass.[3] This allows it to effectively correct for variations that may occur during sample extraction, injection, and ionization.[1]

Experimental Protocols

This section outlines the methodologies for sample preparation and LC-MS/MS analysis for the quantification of chloroquine using Chloroquine-d4 as an internal standard. The protocols are based on established methods for the analysis of chloroquine in various biological matrices.[4][7][8]

Materials and Reagents

-

Chloroquine and Chloroquine-d4-diphosphate salt can be obtained from commercial suppliers such as Santa Cruz Biotechnology.[7]

-

All solvents and chemicals should be of MS grade or HPLC grade.[7] This includes acetonitrile, methanol, water, formic acid, and ammonium formate.[7]

-

Blank biological matrices (e.g., human plasma, whole blood, urine) for the preparation of calibration standards and quality control samples.

Sample Preparation

1. Protein Precipitation (for Plasma and Whole Blood)

This is a simple and high-throughput method for sample cleanup.[7][8]

-

Aliquot 50 µL of whole blood or 100 µL of plasma into a 96-well plate.[4][7]

-

Add an appropriate volume of an internal standard spiking solution containing Chloroquine-d4. For example, add 100 μl of water containing 72.5 ng/ml of Chloroquine-d4 to whole blood samples.[7]

-

For whole blood, add 450 μl of 20 mM ammonium carbonate and mix.[7]

-

To precipitate proteins, add a sufficient volume of ice-cold acetonitrile (e.g., 1 mL).[5]

-

Vortex the mixture thoroughly (e.g., for 2 minutes at 1000 rpm) and then centrifuge to pellet the precipitated proteins (e.g., for 2 minutes at 1100 × g).[7]

-

Transfer the supernatant to a clean tube or well for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.[8]

2. Solid-Phase Extraction (SPE) (for Urine)

SPE provides a more thorough cleanup and can be beneficial for complex matrices like urine.[9][10]

-

To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and the Chloroquine-d4 internal standard.[9][10]

-

Condition an SPE cartridge (e.g., a polymeric cation-exchange sorbent) with 1 mL of methanol followed by 1 mL of deionized water.[9][10]

-

Load the prepared sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[9][10]

-

Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6) and then with 1 mL of methanol.[9][10]

-

Dry the cartridge under vacuum for at least 2 minutes.[9][10]

-

Elute the analytes with 2 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide.[9][10]

-

Evaporate the eluate to dryness at a temperature below 40°C and reconstitute the residue in 100 µL of the mobile phase.[9][10]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that can be adapted for specific instruments.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 column (e.g., Thermo Aquasil C18, 50 x 4.6 mm, 3µm)[5][11] |

| Mobile Phase A | 0.1% Formic acid in water[9] or 20 mM ammonium formate with 1% formic acid in water[7] |

| Mobile Phase B | 0.1% Formic acid in methanol[9][11] or acetonitrile[7] |

| Flow Rate | 0.4 - 0.5 mL/min[5][9] |

| Column Temperature | 40 °C[5][12] |

| Injection Volume | 5 µL[9][12] |

| Gradient Elution | A gradient should be optimized to ensure complete separation of chloroquine and its metabolites with a total run time of around 6.5 minutes, including a washout step.[7] |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Conditions |

| Ion Source | Electrospray Ionization (ESI) in positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Chloroquine Transition | m/z 320.2 > 247.2[7] |

| Chloroquine-d4 Transition | m/z 324.3 > 146.3[7] |

| Collision Energy | Optimized for the specific instrument, typically around 29 V.[7] |

Note: It is crucial to select an MRM transition for Chloroquine-d4 that does not have interference from the unlabeled chloroquine.[7]

Quantitative Data Summary

The use of Chloroquine-d4 as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical performance characteristics of LC-MS/MS methods for chloroquine quantification.

| Performance Metric | Typical Value | Reference |

| Linearity Range | 1 - 2000 ng/mL | [11] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | [5][13] |

| Intra- and Inter-batch Precision (%RSD) | < 15% | [4][8] |

| Accuracy (%Bias) | Within ±15% | [13] |

| Extraction Recovery | 66.20% - 87.98% | [12] |

| Matrix Effect | 86.42% - 93.77% | [12] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of chloroquine using Chloroquine-d4 as an internal standard.

Caption: General workflow for chloroquine quantification using an internal standard.

Logical Relationship of Internal Standard Correction

This diagram illustrates how a deuterated internal standard corrects for variations in the analytical process.

Caption: Principle of internal standard correction in LC-MS analysis.

Conclusion

The use of Chloroquine-d4 as an internal standard is a robust and reliable approach for the quantitative analysis of chloroquine in biological matrices by LC-MS/MS. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and validate high-quality bioanalytical methods. The implementation of a stable isotope-labeled internal standard is a critical component for ensuring data integrity in pharmacokinetic and other quantitative studies.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. unitedchem.com [unitedchem.com]

- 11. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cletoquine in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Cletoquine (monodesethylhydroxychloroquine or DHCQ) is an active metabolite of hydroxychloroquine (HCQ), a drug widely used in the treatment of autoimmune diseases and malaria.[1] Monitoring the concentration of Cletoquine alongside its parent compound is crucial for understanding the overall therapeutic efficacy and toxicity profile of HCQ treatment. The metabolic pathway primarily involves N-dealkylation reactions catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2C8, CYP2D6, and CYP3A4/5.[2] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cletoquine in human plasma. The described protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery, making it suitable for clinical research and pharmacokinetic studies.[3][4][5]

Experimental Protocols

Materials and Reagents

-

Cletoquine analytical standard (≥98% purity)

-

Cletoquine-d4 (internal standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Cletoquine and Cletoquine-d4 (IS) in methanol.

-

Working Standard Solutions: Serially dilute the Cletoquine primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS).

-

Internal Standard (IS) Working Solution: Dilute the Cletoquine-d4 primary stock with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working standard solutions to prepare CS at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples independently at four concentrations: Lower Limit of Quantification (LLOQ; 1 ng/mL), Low QC (LQC; 3 ng/mL), Medium QC (MQC; 150 ng/mL), and High QC (HQC; 800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL Cletoquine-d4 in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Shimadzu LCMS-8050 or equivalent |

| Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 - 0.5 | |

| 0.5 - 2.5 | |

| 2.5 - 3.0 | |

| 3.0 - 3.1 | |

| 3.1 - 4.0 | |

| Total Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Cletoquine | Cletoquine-d4 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 308.1 → 179.1 | 314.1 → 181.1 |

| Dwell Time | 100 ms | 100 ms |

| Declustering Potential (DP) | 80 V | 85 V |

| Collision Energy (CE) | 25 V | 27 V |

| Source Temperature | 500°C | 500°C |

| IonSpray Voltage | 5500 V | 5500 V |

Method Validation and Results

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Cletoquine | 1 - 1000 | y = 0.0025x + 0.0012 | 0.998 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using six replicates of QC samples at four concentration levels.[4]

Table 4: Precision and Accuracy Data

| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| LQC | 3 | 6.2 | 98.7 | 7.5 | 99.1 |

| MQC | 150 | 4.1 | 101.5 | 5.3 | 102.4 |

| HQC | 800 | 3.5 | 97.9 | 4.8 | 98.6 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC concentration levels.

Table 5: Recovery and Matrix Effect Summary

| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 94.5 | 97.2 |

| HQC | 800 | 96.8 | 98.5 |

Visualizations

Metabolic Pathway

The following diagram illustrates the metabolic conversion of Hydroxychloroquine to its primary metabolites, including Cletoquine.

References

- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cletoquine-d4 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cletoquine for quantitative analysis in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established and validated techniques for structurally similar compounds, such as Chloroquine and Hydroxychloroquine, and are intended to serve as a comprehensive guide for the bioanalysis of Cletoquine. Cletoquine-d4 is utilized as an internal standard (IS) to ensure accuracy and precision.

Three common and effective sample preparation techniques are covered:

-

Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma samples.

-

Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in immiscible liquid phases.

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the plasma matrix.

General Laboratory Procedures

Preparation of Stock and Working Solutions:

-

Cletoquine and Cletoquine-d4 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the compounds in a suitable solvent such as methanol or a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid. Store at -80°C.[1]

-

Working Solutions: Prepare working solutions by diluting the stock solutions with acetonitrile-water (50:50, v/v) to the desired concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.[1]

Plasma Sample Handling:

-

Use blank human plasma with EDTA as the anticoagulant.[1]

-

Thaw frozen plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity before use.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a widely used technique for its simplicity and speed in removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.

Quantitative Performance Data (Based on Structurally Similar Analytes)

| Parameter | Result |

| Recovery | >80% |

| Intra-day Precision (CV) | <15% |

| Inter-day Precision (CV) | <15% |

| Lower Limit of Quantification (LLOQ) | 0.2 - 2 ng/mL |

Note: These values are typical for analogous compounds and should be validated specifically for Cletoquine.

Experimental Protocol: Protein Precipitation

-

Sample Aliquoting: Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 25 µL of Cletoquine-d4 working solution to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 20,000 x g for 5 minutes to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.[2]

Workflow Diagram: Protein Precipitation

Caption: Protein Precipitation Workflow

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.

Quantitative Performance Data (Based on Structurally Similar Analytes)

| Parameter | Result |

| Recovery | 83.7% - 92.3% |

| Intra-day Precision (CV) | <10% |

| Inter-day Precision (CV) | <10% |

| Lower Limit of Quantification (LLOQ) | 0.2 - 0.4 ng/mL |

Note: These values are for Chloroquine and its metabolite and should be validated for Cletoquine.[3]

Experimental Protocol: Liquid-Liquid Extraction

-

Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma.

-

Internal Standard Addition: Spike with an appropriate volume of Cletoquine-d4 working solution.

-

Basification: Add 50 µL of 0.5 M ammonium hydroxide to basify the sample.

-

Extraction Solvent Addition: Add 600 µL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) and isooctane (90:10, v/v).[4]

-

Extraction: Vortex for 5 minutes, followed by centrifugation at 1100 x g for 2 minutes.[1]

-

Organic Phase Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a suitable volume into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction provides the cleanest extracts by utilizing a stationary phase to selectively retain the analyte while matrix interferences are washed away. This method is often used when high sensitivity is required.

Quantitative Performance Data (Based on Structurally Similar Analytes)

| Parameter | Result |

| Recovery | 88.9% - 94.4% |

| Intra-day Precision (CV) | <15% |

| Inter-day Precision (CV) | <15% |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL |

Note: These values are for Hydroxychloroquine and its metabolites and should be validated for Cletoquine.[5]

Experimental Protocol: Solid-Phase Extraction

This protocol is based on a hydrophilic-lipophilic balance (HLB) SPE sorbent.

-